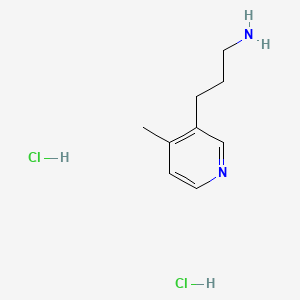

3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride

Description

3-(4-Methylpyridin-3-yl)propan-1-amine dihydrochloride is a dihydrochloride salt of a pyridine-containing alkylamine. The molecule consists of a propan-1-amine backbone substituted with a 4-methylpyridin-3-yl group. The dihydrochloride salt enhances its solubility in polar solvents and stability under standard storage conditions. Such compounds are often used as intermediates in pharmaceutical synthesis or as ligands in biochemical studies due to their nitrogen-rich heterocyclic systems, which facilitate interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name |

3-(4-methylpyridin-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-8-4-6-11-7-9(8)3-2-5-10;;/h4,6-7H,2-3,5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOMFYEUURQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

Reductive amination is the most widely documented method for synthesizing the free base form of 3-(4-methylpyridin-3-yl)propan-1-amine. This approach involves the condensation of 4-methylpyridine-3-carbaldehyde with propan-1-amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are typically employed to facilitate imine intermediate reduction.

Reaction Conditions:

-

Solvent: Methanol or ethanol (anhydrous)

-

Temperature: 0–25°C

-

Catalyst: None required

-

Yield: 65–78% (free base)

Acidification to Dihydrochloride Salt

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in a polar aprotic solvent. Dichloromethane (DCM) or ethyl acetate is commonly used to precipitate the salt.

Optimization Notes:

-

Excess HCl (2.2–2.5 equivalents) ensures complete protonation.

-

Recrystallization from ethanol/water (1:3 v/v) enhances purity to >98%.

Catalytic Hydrogenation Strategies

Nickel-Catalyzed Alkylation

Patent literature describes a two-step process involving nickel-catalyzed coupling of 4-methylpyridine-3-ylmagnesium bromide with acrylonitrile, followed by hydrogenation of the nitrile intermediate. This method is advantageous for large-scale synthesis.

Step 1: Cyanoethylation

-

Reagents: 4-Methylpyridine-3-ylmagnesium bromide, acrylonitrile

-

Catalyst: Nickel(II) acetylacetonate (5 mol%)

-

Solvent: Tetrahydrofuran (THF)

Step 2: Nitrile Reduction

Palladium-Mediated Pathways

Palladium on carbon (Pd/C) under hydrogen atmosphere offers an alternative for nitrile reduction, though at higher cost. This method is preferred for small-scale, high-purity batches.

Grignard and Nucleophilic Addition Approaches

Propylamine Addition to Pyridine Derivatives

A patent-published route involves the nucleophilic addition of propan-1-amine to 3-bromo-4-methylpyridine under basic conditions, followed by dehydrohalogenation.

Key Parameters:

Lithium Aluminum Hydride (LiAlH4) Reduction

For intermediates containing ester or amide functionalities, LiAlH4 in anhydrous ether reduces carbonyl groups to amines. This method requires strict moisture control.

Example Protocol:

-

Substrate: 3-(4-Methylpyridin-3-yl)propanamide

-

Reagent: LiAlH4 (2.5 equivalents)

-

Solvent: Diethyl ether

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements in continuous flow chemistry enable kilogram-scale production with improved heat and mass transfer. A representative protocol involves:

Solvent Recycling Systems

Industrial processes often integrate solvent recovery to reduce costs. For example, methanol from hydrogenation steps is distilled and reused, achieving 95% solvent recovery.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 65–78 | 95–98 | Lab to Pilot | 120–150 |

| Catalytic Hydrogenation | 82–90 | 97–99 | Industrial | 80–110 |

| Grignard Addition | 70 | 93 | Lab | 200–250 |

| Continuous Flow | 85–88 | 99 | Industrial | 70–90 |

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via fractional crystallization:

Analytical Validation

-

HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (purity >98%)

-

NMR (1H): δ 8.35 (s, 1H, pyridine-H), 2.45 (t, 2H, CH2), 1.75 (m, 2H, CH2)

-

Mass Spec: [M+H]+ at m/z 150.22 (free base), [M+2HCl-H]+ at m/z 223.14

Emerging Methodologies

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in 3-(4-methylpyridin-3-yl)propan-1-amine participates in nucleophilic substitution and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (e.g., DIEA) to form secondary amines .

-

Acylation : Forms amides when treated with acid chlorides (e.g., benzoyl chloride) in the presence of bases like triethylamine.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Benzoyl chloride, TEA, DCM | N-Benzoyl derivative | 39% | |

| Alkylation | Methyl iodide, DIEA, DMF | N-Methylated amine | 28% |

Condensation Reactions

The amine group engages in condensation with aldehydes or ketones to form Schiff bases. For instance:

-

Reaction with 4-chloro-5-(4-oxopiperidin-1-yl)-2,3,4,5-tetrahydropyridazin-3-one in DMF at 60°C in the presence of Zn(OAc)₂ yields triazolo-pyridazine derivatives .

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Nitrophenyl azide | Zn(OAc)₂, DMF | 60°C, 16h | Triazolo[4,5-c]pyridine | 30.88% |

Metal-Catalyzed Coupling Reactions

The pyridine ring enables participation in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in toluene/ethanol mixtures .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis (e.g., Pd₂(dba)₃ with Xantphos ligand) .

| Reaction Type | Catalyst | Substrate | Product Class |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound readily undergoes proton transfer:

-

Neutralization with NaOH releases the free base, which can be extracted into organic solvents .

-

Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in aqueous solutions.

Pharmacological Interactions

The compound’s amine and pyridine groups interact with biological targets:

Scientific Research Applications

Medicinal Chemistry

3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride is primarily studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Anticonvulsant Activity

Research has shown that derivatives of similar compounds exhibit anticonvulsant properties. For instance, studies on related pyridine derivatives have indicated significant activity in seizure models, with certain compounds demonstrating protective effects against induced seizures in animal models. The efficacy of these compounds is often measured using the maximal electroshock (MES) test and the 6 Hz test, where they show promising results compared to established anticonvulsants like valproic acid and ethosuximide .

Biochemical Applications

The compound's ability to interact with various enzymes and receptors makes it a valuable tool in biochemical research.

Enzyme Inhibition

Studies indicate that 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride can inhibit specific enzymes such as kinases. This inhibition can modulate critical signaling pathways involved in cellular processes, including cell proliferation and apoptosis, particularly in cancer cells. For example, alterations in the PI3K/Akt and MAPK pathways have been observed, suggesting its role in cancer therapy.

Cellular Effects

The compound has been shown to influence cellular metabolism and gene expression. Its effects on different cell types highlight its potential as a therapeutic agent in treating various diseases, particularly those involving dysregulated cell signaling.

Pharmacological Insights

The pharmacological profile of 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride includes its effects on neurotransmitter systems.

Neurotransmitter Interaction

Research indicates that this compound may affect neurotransmitter release and uptake, particularly concerning GABAergic systems. Its structural similarity to other known neuroactive compounds suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological applications of compounds related to 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties based on the evidence provided. While direct data for 3-(4-methylpyridin-3-yl)propan-1-amine dihydrochloride are unavailable, comparisons are drawn from structurally related dihydrochloride salts and pyridine/amine derivatives.

Key Observations :

Structural Variations :

- Pyridine vs. Heterocyclic Substituents : The position of the pyridine substituent (e.g., pyridin-3-yl vs. pyridin-4-yl) affects electronic properties and binding interactions. For example, 3-(pyridin-4-yl)propan-1-amine dihydrochloride (CAS 922189-08-0) has a molecular weight of 209.11, while the hypothetical 4-methylpyridin-3-yl analog would have a higher weight (~236.1) due to the methyl group .

- Aromatic vs. Aliphatic Substituents : Fluorophenyl or triazole groups (as in ) increase molecular weight and may enhance π-π stacking interactions in biological systems .

Synthesis Methods :

- Compounds with propan-1-amine backbones (e.g., ) are often synthesized via alkylation or nucleophilic substitution, followed by salt formation with HCl. General Method A () yields high-purity dihydrochloride salts, as confirmed by HRMS and NMR .

Physicochemical Properties :

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic character. For example, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) is handled with standard precautions for hygroscopic solids .

- Stability : Compounds like 3-(3-fluorophenyl)propan-1-amine derivatives () are reported as hygroscopic, requiring anhydrous storage .

Safety and Handling :

- Most dihydrochloride salts in the evidence lack GHS hazard classification, but standard precautions (e.g., gloves, ventilation) are recommended during handling .

Biological Activity

3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride, also known by its CAS number 60289-67-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride can be summarized as follows:

- Molecular Formula : C₈H₁₃Cl₂N

- Molecular Weight : 192.10 g/mol

- Log P (Octanol/Water Partition Coefficient) : Approximately 1.08, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Blood-Brain Barrier Permeability

Research indicates that 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride is permeant to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity. The compound is not a substrate for P-glycoprotein (P-gp), which is often involved in drug efflux from the brain .

Cytochrome P450 Interaction

The compound does not inhibit major cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This lack of inhibition suggests a lower risk of drug-drug interactions through metabolic pathways commonly associated with these enzymes .

Antitumor Activity

Recent studies have indicated that compounds related to 3-(4-Methylpyridin-3-YL)propan-1-amine exhibit antitumor properties. For instance, modifications to similar pyridine derivatives have shown effectiveness in slowing tumor growth in xenograft models. In particular, compounds with similar structural motifs have been reported to inhibit tumor cell proliferation by interfering with specific signaling pathways such as mTOR .

Neuroprotective Effects

Given its ability to cross the BBB, there is potential for neuroprotective applications. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases. These studies suggest that such derivatives may exert antioxidant effects or modulate neuroinflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride can be influenced by structural modifications. For example, the presence of specific substituents on the pyridine ring has been shown to enhance or diminish activity against various cancer cell lines. A detailed SAR analysis indicates that para-substituted phenolic groups retain activity while certain ortho-substituents result in significant loss of potency .

Case Studies

- In Vivo Studies : In one study, a related compound demonstrated significant antitumor activity in renal-cell carcinoma models when administered alongside mTOR inhibitors. This highlights the potential for combination therapies involving pyridine derivatives .

- Cell Line Testing : Various derivatives were tested against HEK293a cells and exhibited differing levels of cytotoxicity, with some showing IC50 values in the low micromolar range. The results indicate that structural variations can lead to substantial differences in biological efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃Cl₂N |

| Molecular Weight | 192.10 g/mol |

| Log P (Octanol/Water) | 1.08 |

| BBB Permeability | Yes |

| P-glycoprotein Substrate | No |

| CYP Inhibition | None |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear fire-retardant clothing, nitrile gloves, and eye/face protection. Use fume hoods to minimize inhalation risks .

- Emergency Procedures : For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for at least 10 minutes and remove contact lenses .

- Storage : Store in a sealed container at room temperature, away from oxidizing agents and heat sources. Ensure proper ventilation in storage areas .

Q. Which spectroscopic techniques are optimal for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, as demonstrated for structurally analogous amines in and .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. A ≥98% purity threshold is typical for research-grade materials .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can verify molecular weight and detect salt adducts (e.g., HCl counterions) .

Q. What synthetic routes are reported for preparing this compound, and what are their key reagents?

- Methodological Answer :

- Reductive Amination : A common approach for similar amines involves reacting 4-methylpyridine-3-carbaldehyde with propan-1-amine under hydrogenation conditions (e.g., H/Pd-C) .

- Salt Formation : The free base is treated with hydrochloric acid (2 equivalents) in anhydrous ethanol to yield the dihydrochloride salt. Crystallization at low temperatures improves yield .

Advanced Research Questions

Q. How can computational chemistry tools optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways, as implemented by ICReDD for reaction design .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. What experimental design strategies minimize variability in synthesis or purification processes?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to evaluate interactions between variables like temperature, pH, and catalyst loading. This approach reduces the number of required experiments by 50–70% while capturing critical parameter effects .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., HCl stoichiometry for salt formation) using central composite designs to achieve maximum yield .

Q. How can contradictory data on physicochemical properties (e.g., solubility, stability) be resolved across studies?

- Methodological Answer :

- Cross-Validation : Replicate measurements using multiple techniques (e.g., gravimetric analysis for solubility, differential scanning calorimetry for thermal stability) .

- Standardized Protocols : Adhere to ICH guidelines (e.g., Q2(R1) for analytical method validation) to ensure consistency in pH, temperature, and solvent systems during characterization .

- Peer-Review Collaboration : Share raw data (e.g., crystallographic files, chromatograms) via repositories like PubChem or Zenodo for independent verification .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation in real time .

- Membrane Separation : Use nanofiltration or reverse osmosis to purify the dihydrochloride salt efficiently at larger scales, as suggested in CRDC subclass RDF2050104 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.